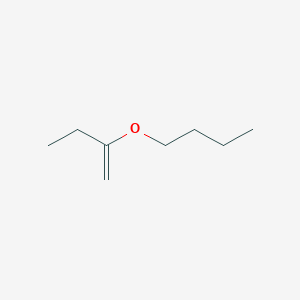
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound has unique structural features that make it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its simplicity and efficiency in producing highly functionalized heterocycles.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenylisothiocyanate, and benzoyl chloride . The conditions often involve heating and the use of solvents like ethanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as pyrazoloquinolines and benzonaphthyridines .
Applications De Recherche Scientifique
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential as an inhibitor of HIV-1 integrase.
Medicine: The compound has shown promise in anticancer and antimicrobial evaluations.
Industry: Its derivatives are being explored for use in pharmaceuticals and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of HIV-1 integrase, which is crucial for the integration of viral DNA into the host genome . This inhibition leads to the prevention of viral replication and the spread of infection.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Uniqueness
What sets 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine apart from these similar compounds is its unique structural framework, which allows for a diverse range of chemical modifications and applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
95271-77-5 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-oxido-4-phenyl-6,7,8,9-tetrahydro-1H-2,3-benzodiazepin-2-ium |
InChI |
InChI=1S/C15H16N2O/c18-17-11-14-9-5-4-8-13(14)10-15(16-17)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 |
Clé InChI |
RETMPTCSZIFHHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C[N+](=NC(=C2)C3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


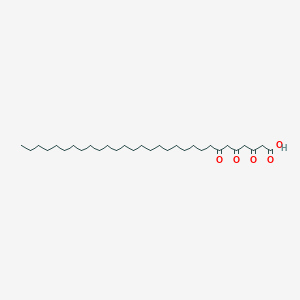
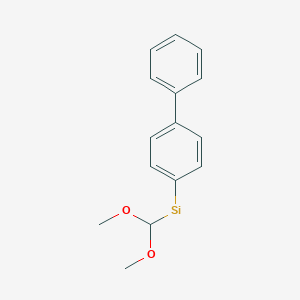
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
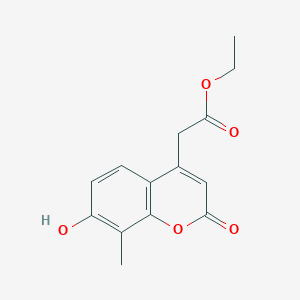
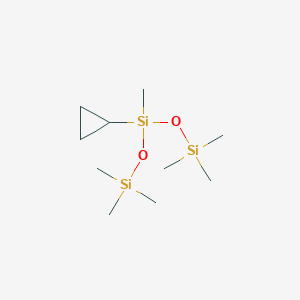

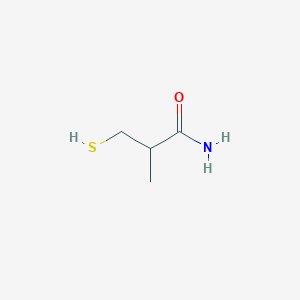
methanone](/img/structure/B14356559.png)
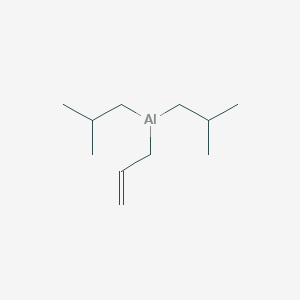

![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)


